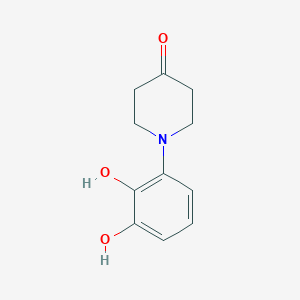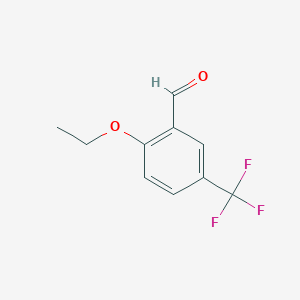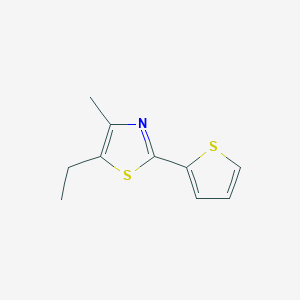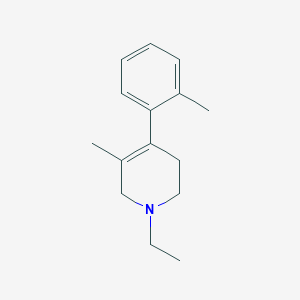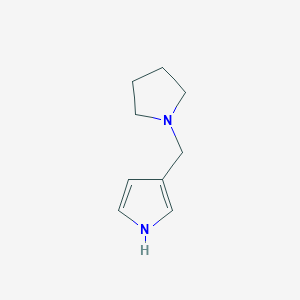
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole: is an organic compound that features a pyrrole ring substituted with a pyrrolidinylmethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrrole and pyrrolidine rings in its structure makes it an interesting subject for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with pyrrolidine in the presence of a suitable alkylating agent. One common method includes the use of paraformaldehyde as the alkylating agent. The reaction is carried out in an anhydrous ethanol solution under reflux conditions. The mixture is heated to around 95°C for several hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as extraction and crystallization techniques.
化学反应分析
Types of Reactions: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent used.
科学研究应用
Chemistry: In chemistry, 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
作用机制
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit proteinase-activated receptor-2 (PAR2) by interfering with its signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.
相似化合物的比较
Pyrrolidinone: A five-membered lactam with diverse biological activities.
Pyrrolone: Known for its antimicrobial and anticancer properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is unique due to the presence of both pyrrole and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h3-4,7,10H,1-2,5-6,8H2 |
InChI 键 |
GECFCZAZFBNASA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CNC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B1501088.png)
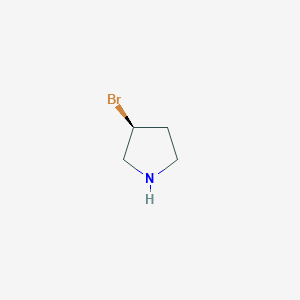
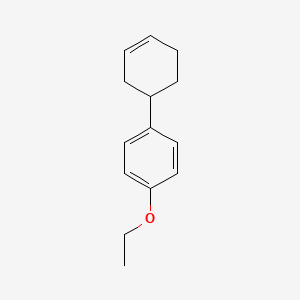
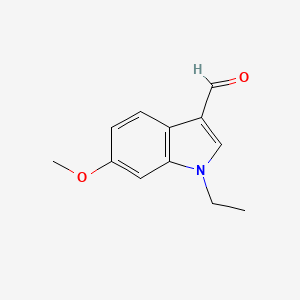
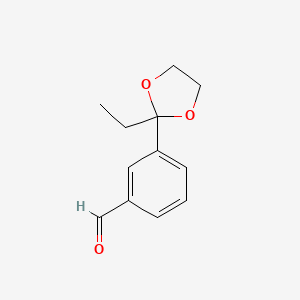

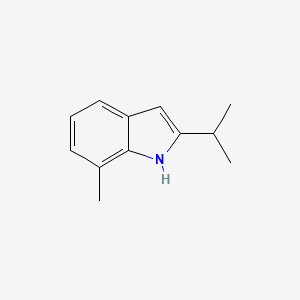
![N-cyclobutyl-3-methyl-1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1501103.png)
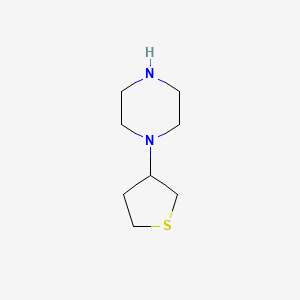
![3-Benzyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B1501107.png)
